(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone
Description
(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a ketone derivative featuring a 2-bromo-5-(trifluoromethyl)phenyl group attached to a thiomorpholine ring via a carbonyl linker. The bromine and trifluoromethyl substituents on the aromatic ring contribute to its electron-withdrawing properties, which may influence reactivity and binding interactions in medicinal or material science applications.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NOS/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIMIWJIBBVZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitrile to Aldehyde
Reaction Conditions :
-
Substrate : 2-Bromo-5-(trifluoromethyl)benzonitrile
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Reducing Agent : DIBAL-H (1.0 M in toluene, 2.1 equiv)
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Solvent : Toluene or dichloromethane
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Temperature : -78°C to -50°C
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Workup : Quenching with aqueous HCl or NaOH, followed by extraction with dichloromethane.
Key Data :
| Yield | Reaction Time | Purification Method |
|---|---|---|
| 76% | 2 hours | Flash chromatography (hexanes/ether 90:10) |
This method achieves high regioselectivity, avoiding over-reduction to the alcohol. The aldehyde is confirmed via NMR ( 10.38 ppm, singlet).
Oxidation of Aldehyde to Carboxylic Acid
The aldehyde intermediate is oxidized to 2-bromo-5-(trifluoromethyl)benzoic acid under controlled conditions.
Oxidizing Agents and Conditions
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Oxidizing Agent : Potassium permanganate () or Jones reagent
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Solvent : Aqueous acetone or sulfuric acid
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Temperature : 0°C to room temperature
Challenges :
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The electron-withdrawing trifluoromethyl group stabilizes the intermediate, necessitating prolonged reaction times.
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Side products include over-oxidized derivatives, mitigated by stoichiometric control.
Formation of Acid Chloride
The carboxylic acid is converted to 2-bromo-5-(trifluoromethyl)benzoyl chloride to activate the carbonyl for subsequent coupling.
Chlorination Protocols
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Reagents : Thionyl chloride () or oxalyl chloride ()
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Catalyst : Dimethylformamide (DMF, catalytic)
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Solvent : Anhydrous dichloromethane
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Temperature : Reflux (40–50°C)
Reaction Profile :
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Completion within 3–4 hours, monitored by NMR disappearance of the carboxylic acid proton.
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The acid chloride is typically used in situ due to hygroscopicity.
Coupling with Thiomorpholine
The final step involves reacting the acid chloride with thiomorpholine to form the target methanone.
Amidation Reaction
Conditions :
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Base : Triethylamine (TEA) or pyridine (2.5 equiv)
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Solvent : Dichloromethane or tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
Mechanism :
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Nucleophilic acyl substitution by thiomorpholine’s secondary amine.
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Yield : 65–80% after purification via recrystallization (ethyl acetate/hexanes).
Optimization Insights :
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Excess thiomorpholine (1.2 equiv) ensures complete conversion.
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Anhydrous conditions prevent hydrolysis of the acid chloride.
Alternative Pathways and Comparative Analysis
Direct Coupling from Nitrile Intermediate
A one-pot reduction-amidation strategy bypasses the aldehyde intermediate:
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Partial Reduction : DIBAL-H reduces nitrile to aldehyde.
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In Situ Oxidation : TEMPO/BAIB system oxidizes aldehyde to acid.
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Chlorination and Coupling : Sequential addition of and thiomorpholine.
Advantages :
Grignard-Based Approaches
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Reagent : Thiomorpholinylmagnesium bromide
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Substrate : 2-Bromo-5-(trifluoromethyl)benzoyl chloride
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Product : Target methanone via nucleophilic addition.
Limitations :
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Low functional group tolerance due to bromide’s lability.
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Yield : <40%.
Industrial-Scale Considerations
Cost Efficiency
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Catalyst Recycling : Palladium-based systems for nitrile synthesis reduce raw material costs.
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Solvent Recovery : Toluene and dichloromethane are distilled and reused in batch processes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiomorpholino group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily explored as a potential pharmaceutical agent due to its unique structural features that enhance biological activity.
- Mechanism of Action : Similar compounds have been shown to inhibit specific enzymes critical for viral replication, such as the hepatitis C virus (HCV) NS3 protease. The presence of the bromine and trifluoromethyl groups can enhance binding affinity to target proteins, making it a candidate for antiviral drug development .
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values indicated effective concentrations for inhibiting cell growth, with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
Antimicrobial Applications
Research has indicated that compounds with bromine and trifluoromethyl groups can exhibit enhanced antimicrobial properties.
- Antimicrobial Activity : The compound was tested against several microbial strains, showing significant inhibition zones. For example:
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Similar Compound A | Escherichia coli | 12 |
| Similar Compound B | Bacillus subtilis | 10 |
The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane permeability and leading to greater efficacy against microbial strains.
Material Science
The compound's unique chemical structure allows it to be used in developing advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity, while the thiomorpholino group can interact with various biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on structural analogs.
Physicochemical Properties
- Solubility: Thiomorpholine-containing compounds generally exhibit moderate lipophilicity. However, the trifluoromethyl group may reduce solubility in polar solvents, contrasting with the more soluble (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, which benefits from an amino group .
- Thermal Stability: Halogenated analogs like Thiomorpholino(2,4,6-trichlorophenyl)methanone show higher thermal stability (predicted boiling point >400°C) due to multiple chlorine substituents, whereas the target compound’s CF₃ group may lower melting points .
Biological Activity
(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, trifluoromethyl group, and thiomorpholine moiety. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
Case Study: Antimicrobial Efficacy
In a study conducted by Mohammad et al., derivatives of related compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. Although specific data on this compound was not detailed, its structural similarity suggests potential effectiveness against these strains.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 2.5 | S. aureus |
| Compound B | 5.0 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
The compound's mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it may target the ERK/MAPK pathway, which is crucial for tumor growth.
Research Findings
In vitro studies demonstrated that compounds with similar structures inhibited cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 μM for related compounds.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.
In Vivo Studies
Animal models have shown that related thiomorpholine derivatives reduce inflammation markers such as TNF-alpha and IL-6. While specific data for this compound is limited, the structural characteristics suggest similar effects.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone with high purity?
- Methodological Answer : The synthesis typically involves coupling a brominated trifluoromethyl phenyl precursor with thiomorpholine. A two-step approach is recommended:
Friedel-Crafts Acylation : React 2-bromo-5-(trifluoromethyl)benzoyl chloride with thiomorpholine using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
- Key Considerations : The electron-withdrawing trifluoromethyl group may slow acylation; elevated temperatures (50–60°C) can enhance reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to identify thiomorpholine protons (δ 2.6–3.2 ppm, multiplet) and the trifluoromethyl group (¹⁹F NMR δ -62 to -65 ppm). The bromine atom may cause splitting in aromatic protons .
- IR : Confirm carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and thiomorpholine C-S vibrations at 650–700 cm⁻¹ .
- X-ray Crystallography : Resolve bond angles and torsional strain between the trifluoromethyl group and thiomorpholine ring. Compare with analogs like (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 25°C, 40°C, and 60°C (75% RH) for 4 weeks. Analyze via HPLC for decomposition products (e.g., hydrolysis of the ketone group).
- Light Sensitivity : Expose to UV (254 nm) and monitor absorbance changes. Use amber vials for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density around the bromine and trifluoromethyl groups. Compare HOMO-LUMO gaps with analogs to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against targets like cytochrome P450 or kinases using AutoDock Vina. The thiomorpholine sulfur may form hydrophobic interactions, while the trifluoromethyl group enhances binding entropy .
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Re-test under controlled conditions (e.g., fixed DMSO concentration, cell passage number).
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity alongside cell-based assays. For example, discrepancies in antimicrobial activity may arise from membrane permeability variations .
- Purity Reassessment : Trace impurities (e.g., unreacted benzoyl chloride) can skew results. Quantify via LC-MS .
Q. How does the thiomorpholine moiety influence SAR compared to morpholine analogs?
- Methodological Answer :
- Comparative SAR Analysis : Synthesize morpholine and thiomorpholine derivatives. Test in parallel for:
- Lipophilicity : Measure logP (thiomorpholine increases lipophilicity by ~0.5 units).
- Metabolic Stability : Incubate with liver microsomes; sulfur in thiomorpholine may reduce CYP-mediated oxidation .
- Case Study : In antimicrobial assays, thiomorpholine derivatives show 2–3x higher potency than morpholine analogs, likely due to enhanced membrane penetration .
Q. What experimental designs mitigate challenges in studying the compound’s interactions with biomolecules?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins like serum albumin. The trifluoromethyl group may contribute to entropy-driven binding .
- Fluorescence Quenching : Monitor Trp residue interactions in enzyme active sites. Corrections for inner-filter effects are critical due to the compound’s UV absorbance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
